Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine
Overview
Description
Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is notable for its fused bicyclic system, which combines an imidazole ring with a pyridine ring. Compounds with this core structure are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been screened against human farnesyl diphosphate synthase, human phosphodiesterase 3B, human GABAa, and CXCR4 targets .
Mode of Action
For instance, certain imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Biochemical Pathways
For example, it has been shown to inhibit human farnesyl diphosphate synthase, a key enzyme in the mevalonate pathway .
Pharmacokinetics
The compound’s wide range of applications in medicinal chemistry suggests that it may have favorable adme properties .
Result of Action
It has been shown to have significant activity against mdr-tb and xdr-tb, suggesting that it may have potent antimicrobial effects .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo aminomethylation and arylmethylation reactions with N-methylanilines under distinct electrochemical conditions .
Cellular Effects
Some studies suggest that compounds with similar structures have shown significant antiproliferative activity in various cancer cell lines .
Molecular Mechanism
It is known that the compound can interact with various biomolecules, potentially influencing gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine typically involves the construction of the imidazo[1,2-a]pyridine core followed by functionalization at the 3-position. One common method involves the cyclization of 2-aminopyridine derivatives with α-haloketones under basic conditions. The resulting imidazo[1,2-a]pyridine can then be further modified to introduce the methylamine group at the 3-position through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity, including the use of high-throughput screening to identify the most efficient catalysts and solvents. The scalability of these processes is crucial for producing the compound in quantities sufficient for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazo[1,2-a]pyridine N-oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the electronic properties of the imidazo[1,2-a]pyridine core, potentially altering its reactivity and biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be introduced under basic or acidic conditions, depending on the desired product.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups at the 3-position.
Scientific Research Applications
Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and infectious diseases.
Industry: The compound is used in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine can be compared to other imidazo[1,2-a]pyridine derivatives, such as:
Imidazo[1,2-a]pyridine-3-carboxamides: These compounds have shown significant activity against multidrug-resistant tuberculosis.
Imidazo[1,2-a]pyridine N-oxides: These derivatives exhibit different electronic properties and biological activities due to the presence of the N-oxide group.
The uniqueness of this compound lies in its specific functionalization at the 3-position, which can significantly influence its reactivity and biological activity compared to other derivatives.
Properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-3-yl-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-10-6-8-7-11-9-4-2-3-5-12(8)9/h2-5,7,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKHBXLQYBABBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C2N1C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650283 | |
Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-83-2 | |
Record name | N-Methylimidazo[1,2-a]pyridine-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885275-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ({imidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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